1,3-dimethyl-1H-pyrazole-5-carbohydrazide
Overview
Description
1,3-Dimethyl-1H-pyrazole-5-carbohydrazide: is a heterocyclic compound with the molecular formula C6H10N4O. It is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, with methyl groups at positions 1 and 3, and a carbohydrazide group at position 5 .
Mechanism of Action
Mode of Action
Pyrazole derivatives are known to exhibit a wide spectrum of biological properties . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, but the specific pathways and downstream effects influenced by this compound require further investigation .
Result of Action
Given the diverse biological activities of pyrazole derivatives , it is plausible that this compound may have multiple effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
1,3-Dimethyl-1H-pyrazole-5-carbohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including hydrolases and oxidoreductases, influencing their activity. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions. Additionally, this compound can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis. It can also impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, altering their conformation and activity. This binding can result in either the inhibition or activation of the enzyme’s catalytic function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or protecting against oxidative stress. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. Additionally, this compound can influence metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can affect its biochemical activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound to specific subcellular regions can influence its interactions with enzymes, proteins, and other biomolecules, thereby affecting its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide can be synthesized through various methods. One common approach involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with hydrazine hydrate under reflux conditions . The reaction typically proceeds in ethanol as a solvent, yielding the desired carbohydrazide product after purification.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The methyl groups and the carbohydrazide group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazole-5-carboxamides .
Scientific Research Applications
1,3-Dimethyl-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide
- 3-Phenyl-1H-pyrazole-5-carbohydrazide
- 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde
- 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde
Comparison: 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
IUPAC Name |
2,5-dimethylpyrazole-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-4-3-5(6(11)8-7)10(2)9-4/h3H,7H2,1-2H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCYYXYBTYXWKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400276 | |
Record name | 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89187-40-6 | |
Record name | 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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